Feigrisolide C

Antifungal natural products Wheat blast management Magnaporthe oryzae Triticum

Researchers face structural misassignment risk with unverified feigrisolide C batches. Our product's identity is confirmed by total synthesis, differentiating it from inactive analogs. · MIC 0.025 µg/disk against Magnaporthe oryzae Triticum (MoT); field-proven wheat blast control. · 50% inhibition of Coxsackie virus B3 at 25 µg/mL for standardized antiviral screening. · Structurally distinct 16-membered macrodiolide; not interchangeable with feigrisolides A/B.

Molecular Formula C21H36O7
Molecular Weight 400.5 g/mol
Cat. No. B1249343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFeigrisolide C
Synonymsfeigrisolide C
Molecular FormulaC21H36O7
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCCC(CC1CCC(C(C(=O)OC(CC2CCC(O2)C(C(=O)O1)C)C)C)O)O
InChIInChI=1S/C21H36O7/c1-5-15(22)11-17-6-8-18(23)13(3)20(24)26-12(2)10-16-7-9-19(27-16)14(4)21(25)28-17/h12-19,22-23H,5-11H2,1-4H3/t12-,13+,14-,15+,16+,17-,18+,19-/m0/s1
InChIKeyHQBGZNNKSCTNKH-JWFKEXIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Feigrisolide C Structure and Bioactivity Overview


Feigrisolide C (CAS 849705-45-9, C21H36O7, MW 400.5 g/mol) is a 16-membered macrodiolide secondary metabolite isolated from the fermentation broth of Streptomyces griseus (strain GT 051022) and marine Streptomyces spp. [REFS-1, REFS-2]. Originally misassigned as a 15-membered macrodiolide, its true structure was subsequently revised and confirmed via total synthesis as (2′S,3′S,6′R,8′R)-homononactoyl (2R,3R,6S,8S)-nonactic acid [REFS-3, REFS-4]. The compound exhibits a distinct polypharmacological fingerprint encompassing moderate inhibition of 3α-hydroxysteroid dehydrogenase (3α-HSD), demonstrable antiviral activity against Coxsackie virus B3, and notable antifungal efficacy against the wheat blast pathogen Magnaporthe oryzae Triticum (MoT) in both in vitro and in vivo models [REFS-1, REFS-5, REFS-6].

Structurally authenticated macrodiolide — confirmed by total synthesis and revision, enabling reliable structural biology and SAR studies.
Multi-target screening probe — reported enzyme inhibition (3α-HSD), antifungal, and antiviral activities support phenotypic screening workflows.
Comparator for macrotetrolides — distinct from strongly antibacterial feigrisolide B, may support cleaner readouts in antifungal/antiviral assays.

Why Feigrisolide C Cannot Be Substituted


Procurement decisions for feigrisolide C must account for its unique combination of structural identity (confirmed by total synthesis and revision) and a specific bioactivity profile that sharply diverges from its closest in-class analogs. Feigrisolides A and B are hepta-lactones, while C and D are 16-membered macrodiolides, resulting in distinct molecular targets and potency [1]. Critically, feigrisolide B exhibits strong antibacterial activity, whereas feigrisolide C is not characterized as a strong antibacterial but instead demonstrates moderate 3α-HSD inhibition, measurable antiviral activity (50% inhibition of Coxsackie virus B3 at 25 μg/mL), and significant antifungal efficacy against MoT with an MIC of 0.025 μg/disk in direct comparison to bonactin (0.005 μg/disk) [REFS-1, REFS-2, REFS-3]. Substituting feigrisolide C with feigrisolide A, B, D, or other macrotetrolides like nonactin would therefore yield fundamentally different experimental outcomes across enzyme inhibition, antifungal, and antiviral assays, rendering such substitutions scientifically invalid.

Feigrisolides A & B are hepta-lactones, not 16-membered macrodiolides; structural class mismatch may alter target engagement and enzyme inhibition profiles.
Feigrisolide B exhibits strong antibacterial activity absent in feigrisolide C; substitution may confound antifungal or antiviral assay interpretation.
Feigrisolide D shares 3α-HSD inhibition classification, but quantitative potency context is not available; direct interchange may require de novo characterization.

Feigrisolide C Quantitative Differentiation Evidence


Wheat Blast Antifungal Activity vs. Bonactin

Feigrisolide C exhibits dose-dependent inhibition of mycelial growth of Magnaporthe oryzae Triticum (MoT) isolate BTJP 4 (5). In a direct head-to-head disk diffusion assay, the minimal inhibitory concentration (MIC) for feigrisolide C was determined to be 0.025 µg/disk, which is 5-fold higher (less potent) than that of bonactin (0.005 µg/disk) [REFS-1, REFS-2]. Both compounds also suppressed conidia production and germination in potato dextrose agar (PDA) medium, and application in field experiments significantly protected wheat from blast disease and increased grain yield relative to untreated controls [1].

Antifungal MIC
Reported
0.025 µg/disk (feigrisolide C) vs 0.005 µg/disk (bonactin)
Supports antifungal screening context against MoT.
5× higher MIC may inform dose-response design; in vitro disk diffusion on PDA.
Antifungal natural products Wheat blast management Magnaporthe oryzae Triticum Secondary metabolites

Antiviral Activity vs. Coxsackie Virus B3

Feigrisolide C exhibits measurable antiviral activity against Coxsackie virus B3, achieving 50% inhibition at a concentration of 25 µg/mL [1]. In contrast, feigrisolide B is reported to exhibit strong antiviral activity against the same virus, though no quantitative IC50 or percent inhibition value is provided in the primary literature for feigrisolide B [REFS-2, REFS-3]. The lack of a quantitative comparator for feigrisolide B limits direct potency comparison; however, the availability of a precise 50% inhibition value for feigrisolide C at a defined concentration provides a verifiable benchmark for antiviral screening campaigns.

Antiviral 50% Inhibition
Class-level
50% inhibition at 25 µg/mL against Coxsackie virus B3
Supports antiviral assay benchmarking.
Comparator feigrisolide B lacks quantitative data; direct potency comparison not possible.
Antiviral natural products Coxsackie virus B3 Enterovirus inhibitors Macrodiolides

3α-HSD Inhibition vs. Feigrisolide Family

Feigrisolides A, C, and D are all classified as medium (moderate) inhibitors of 3α-hydroxysteroid dehydrogenase (3α-HSD), whereas feigrisolide B exhibits only moderate 3α-HSD inhibitory activity but is instead characterized by strong antibacterial and antiviral activities [REFS-1, REFS-2]. The primary literature does not provide IC50 values for any feigrisolide against 3α-HSD; therefore, the differentiation among A, C, and D is based on structural class rather than potency rank. Feigrisolide C is a 16-membered macrodiolide, while feigrisolides A and B are hepta-lactones, suggesting potential differences in binding mode or selectivity that remain unquantified [1].

3α-HSD Inhibition
Class-level
Medium inhibitor (qualitative classification)
Supports enzyme inhibition study context.
No IC50 values reported across feigrisolide family; structural class differentiation available.
Enzyme inhibition 3α-Hydroxysteroid dehydrogenase Steroid metabolism Macrolide inhibitors

Structural Confirmation by Total Synthesis

The original macrodiolide structure proposed for feigrisolide C (a 15-membered ring incorporating 8-epi-nonactic acid) was incorrect. The true structure was identified as (2′S,3′S,6′R,8′R)-homononactoyl (2R,3R,6S,8S)-nonactic acid and confirmed by total synthesis [REFS-1, REFS-2]. This structural revision is critical because synthetic attempts based on the incorrect proposed structure yielded compounds with physical characteristics that did not match the natural sample [3]. Procurement of authenticated feigrisolide C from natural fermentation or validated synthetic routes ensures that researchers are working with the structurally correct entity, avoiding the pitfalls encountered in earlier synthetic studies.

Structural Identity
Reported
(2′S,3′S,6′R,8′R)-homononactoyl (2R,3R,6S,8S)-nonactic acid
Confirmed by total synthesis and structural revision.
Prior 15-membered macrodiolide assignment incorrect; authenticated material avoids misassignment.
Natural product structure revision Total synthesis Macrodiolide Nonactic acid derivatives

Antibacterial Activity Profile vs. Feigrisolide B

The primary literature explicitly states that feigrisolide B exhibits strong antibacterial activity, whereas feigrisolides A, C, and D are not characterized as strong antibacterials but instead show medium 3α-HSD inhibition [1]. No quantitative MIC values against specific bacterial strains are provided for feigrisolide C in the published abstracts or available full-text excerpts. This qualitative distinction—strong antibacterial for feigrisolide B vs. moderate enzyme inhibition for feigrisolide C—represents a clear functional divergence within the feigrisolide family.

Antibacterial Profile
Class-level
Feigrisolide C not characterized as strong antibacterial; feigrisolide B shows strong antibacterial activity
Supports minimal-antibacterial assay context.
Qualitative differentiation only; no quantitative MIC data for feigrisolide C available.
Antibacterial natural products Streptomyces metabolites Macrolide antibiotics Structure-activity relationship

Feigrisolide C Research and Industrial Applications


Wheat Blast Biopesticide Development

Feigrisolide C is a validated inhibitor of Magnaporthe oryzae Triticum (MoT), the causal agent of wheat blast, with a confirmed MIC of 0.025 µg/disk in direct comparison to bonactin (0.005 µg/disk) [1]. It suppresses mycelial growth, conidia production, and conidial germination in vitro, and field application significantly protects wheat and increases grain yield [1]. Researchers developing novel antifungal leads or biopesticides should procure feigrisolide C for comparative structure-activity relationship (SAR) studies alongside bonactin and other macrotetrolides.

3α-HSD Inhibition Studies

Feigrisolide C is consistently classified as a medium inhibitor of 3α-HSD, an enzyme involved in steroid hormone metabolism and bile acid biosynthesis [REFS-1, REFS-2]. While precise IC50 values are not published, its distinct 16-membered macrodiolide scaffold differentiates it from the hepta-lactone feigrisolides A and B [1]. Procurement is recommended for enzymology labs investigating macrolide-based 3α-HSD inhibitors, particularly those seeking a structurally characterized natural product with confirmed identity.

Coxsackie Virus B3 Antiviral Screening

Feigrisolide C exhibits 50% inhibition of Coxsackie virus B3 at 25 µg/mL, providing a quantitative benchmark for antiviral screening campaigns [1]. This defined activity level enables its use as a reference compound or starting point for semi-synthetic optimization. Researchers should select feigrisolide C over feigrisolide B for antiviral studies requiring a precisely characterized dose-response relationship, as feigrisolide B's antiviral potency is described only qualitatively [2].

Natural Product Structural Revision

The structural revision of feigrisolide C—from an incorrectly assigned 15-membered macrodiolide to the correct homononactoyl nonactic acid structure—represents a case study in natural product dereplication and synthesis [REFS-1, REFS-2]. Authenticated feigrisolide C serves as a reference standard for analytical chemistry and metabolomics platforms, ensuring accurate identification of this metabolite in Streptomyces extracts and preventing misassignment in natural product databases.

Application
Selection Property
Validation Focus
Wheat blast antifungal screening
Antifungal screening context
Mycelial growth and conidial inhibition endpoints
3α-HSD enzyme inhibition studies
Enzyme inhibition classification context
Steroid metabolism pathway endpoints
Coxsackie virus B3 antiviral screening
Antiviral assay benchmarking context
Dose-response and percent inhibition endpoints
Natural product structural authentication
Structurally validated macrodiolide
Spectroscopic identity and synthetic correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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